molecular formula C24H34N2O4 B502676 1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol

1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol

Katalognummer: B502676
Molekulargewicht: 414.5g/mol
InChI-Schlüssel: DMEZKSJENAMQBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol is a complex organic compound that features a piperazine ring substituted with hydroxy and tolyloxy groups

Vorbereitungsmethoden

The synthesis of 1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol typically involves multiple steps. One common synthetic route includes the reaction of piperazine with 2-hydroxy-3-o-tolyloxy-propyl bromide under basic conditions to form the intermediate product. This intermediate is then further reacted with 3-o-tolyloxy-propan-2-ol in the presence of a suitable catalyst to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Analyse Chemischer Reaktionen

1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form alcohols.

    Substitution: The tolyloxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to form ethers.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxy and tolyloxy groups allow the compound to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their function. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C24H34N2O4

Molekulargewicht

414.5g/mol

IUPAC-Name

1-[4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol

InChI

InChI=1S/C24H34N2O4/c1-19-7-3-5-9-23(19)29-17-21(27)15-25-11-13-26(14-12-25)16-22(28)18-30-24-10-6-4-8-20(24)2/h3-10,21-22,27-28H,11-18H2,1-2H3

InChI-Schlüssel

DMEZKSJENAMQBF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(CN2CCN(CC2)CC(COC3=CC=CC=C3C)O)O

Kanonische SMILES

CC1=CC=CC=C1OCC(CN2CCN(CC2)CC(COC3=CC=CC=C3C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.